Lidocaton

Description

- Structural Identification: Determining molecular formula, functional groups, and stereochemistry using techniques like NMR or mass spectrometry (as emphasized in and ) .

- Functional Properties: Describing its applications (e.g., pharmaceutical, industrial) and mechanisms of action.

- Synthesis Pathways: Highlighting production methods, yields, and scalability (see for ligand synthesis frameworks) .

Properties

IUPAC Name |

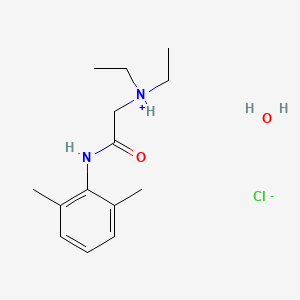

[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH.H2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECIFGHRMFEPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=C(C=CC=C1C)C.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-05-0 | |

| Record name | Lidocaine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6108-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylaminoacet-2,6-xylidide hydrochloride monohydrate involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce diethylaminoacet-2,6-xylidide. The final step involves the formation of the hydrochloride salt and subsequent crystallization to obtain the monohydrate form .

Industrial Production Methods

Industrial production of diethylaminoacet-2,6-xylidide hydrochloride monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Step 1: Acylation of 2,6-Dimethylaniline

2,6-Dimethylaniline reacts with α-chloroacetyl chloride in acetic acid with sodium acetate as a base to form the intermediate α-chloroamide.

Mechanism : Nucleophilic acyl substitution (addition-elimination) at the carbonyl carbon .

Step 2: SN2 Alkylation with Diethylamine

The α-chloroamide undergoes an SN2 reaction with diethylamine in toluene at 110°C to yield lidocaine . Excess diethylamine (3 equivalents) is required to drive the reaction to completion .

Green Chemistry Modifications :

-

Solvents : Toluene can be replaced with acetonitrile or PEG-300, achieving 79–95% conversion .

-

Catalysts : Potassium iodide (1% w/w) accelerates the reaction rate in acetonitrile, reducing reaction time from 14 hours to 2 hours .

-

Bases : Potassium carbonate (1.1 equivalents) replaces excess diethylamine, achieving 97% conversion .

Degradation Reactions

Lidocaine exhibits stability under most conditions but degrades under specific stressors:

| Condition | Degradation Product | Mechanism | Reference |

|---|---|---|---|

| Acid (HCl) | Secondary amine salt | Protonation at amine nitrogen | |

| Oxidative (H₂O₂) | N-oxide derivative | Oxidation at tertiary amine |

No degradation is observed under alkaline, photolytic, or dry heat conditions .

Antioxidant Activity and Radical Scavenging

Lidocaine demonstrates modest free radical scavenging activity in aqueous environments via hydrogen atom transfer (HAT):

Key Findings:

Scientific Research Applications

Local Anesthesia

Lidocaine is primarily known for its role in providing local anesthesia. It works by stabilizing neuronal membranes and inhibiting sodium channels, which prevents the transmission of pain signals. Common applications include:

- Surgical Procedures : Lidocaine is used for infiltration anesthesia during minor and major surgeries, including dental procedures and skin surgeries.

- Regional Anesthesia : Techniques such as nerve blocks (e.g., brachial plexus, intercostal) and epidural anesthesia utilize lidocaine for effective pain control during childbirth and major surgeries .

Pain Management

Lidocaine has gained attention for its efficacy in treating chronic pain conditions:

- Neuropathic Pain : Intravenous lidocaine infusion has shown promise in managing refractory neuropathic pain, particularly in solid organ transplant recipients suffering from zoster-associated neuralgia. A case series demonstrated that patients experienced significant pain relief and high satisfaction rates following treatment .

- Chronic Pain Syndromes : Lidocaine patches are often prescribed for localized neuropathic pain, providing a non-invasive option for patients .

Cardiovascular Applications

Beyond its anesthetic properties, lidocaine serves as a class Ib antiarrhythmic agent:

- Cardiac Arrhythmias : Lidocaine is used to treat ventricular arrhythmias by blocking sodium channels in cardiac tissues, stabilizing the cardiac membrane, and restoring normal rhythm . Its use in emergency medicine for acute ventricular tachycardia is well-documented.

Antioxidant Properties

Recent studies have highlighted lidocaine's potential antioxidant activity:

- Free Radical Scavenging : Research indicates that lidocaine exhibits significant free radical scavenging activity in aqueous environments, outperforming other local anesthetics like bupivacaine and ropivacaine. This property may have implications for protecting tissues from oxidative stress during surgical procedures .

Cancer Treatment

Emerging research suggests lidocaine may have anticancer properties:

- Cancer Cell Apoptosis : Studies indicate that lidocaine can induce apoptosis in cancer cells by activating bitter taste receptors, suggesting a novel mechanism for cancer therapy that warrants further investigation .

Dermatological Applications

Lidocaine's topical formulations are frequently used in dermatology:

- Procedural Anesthesia : High-concentration lidocaine gels are applied before dermatological procedures such as laser treatments to minimize discomfort. However, caution is advised due to potential systemic toxicity if applied excessively .

Case Study: Lidocaine Infusion for Zoster-Associated Neuralgia

A study involving five solid organ transplant recipients demonstrated effective pain relief using intravenous lidocaine infusion. Patients reported a significant decrease in pain intensity (rated 8–10) after treatment, with minimal adverse effects noted .

Data Table: Summary of Lidocaine Applications

Mechanism of Action

Lidocaton exerts its effects by blocking sodium channels in neuronal cell membranes. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. In cardiac tissues, it stabilizes the neuronal membrane and reduces excitability, thereby preventing arrhythmias .

Comparison with Similar Compounds

Comparison with Similar Compounds

To compare Lidocaton with analogs, the following criteria (derived from and ) must be addressed:

Table 1: Key Comparison Metrics

Structural Comparison

- Functional Groups : If this compound contains phosphine-alkene ligands (as in ), analogs might differ in metal coordination sites or bridging groups .

- Stereochemistry : Chiral centers or geometric isomerism could impact reactivity, as seen in transition metal complexes () .

Functional Comparison

- Applications : If this compound is a flame retardant (similar to ’s EP/GF/DiDOPO composites), comparisons might focus on ignition resistance, smoke suppression, or mechanical compatibility .

- Mechanistic Differences: For catalytic applications, turnover frequency (TOF) and substrate specificity would differentiate this compound from analogs () .

Research Findings and Challenges

- Analytical Limitations : and stress the need for validated methods to quantify trace impurities or degradation products in complex matrices .

- Data Reproducibility : Variations in synthetic conditions (e.g., solvent purity, temperature) could lead to discrepancies in reported properties ( and ) .

- Regulatory Considerations : highlights challenges in identifying substances within complex articles, which may apply to formulations containing this compound .

Q & A

Q. How can researchers formulate a focused, testable hypothesis for Lidocaton’s pharmacokinetic properties?

Methodological Answer:

- Use the PICOT framework to structure the research question: P opulation (e.g., in vitro cell lines or animal models), I ntervention (e.g., this compound concentration/dose), C omparison (e.g., control groups or alternative anesthetics), O utcome (e.g., metabolic half-life, receptor binding efficiency), and T imeframe (e.g., acute vs. chronic exposure). This ensures specificity and alignment with experimental goals .

- Conduct a systematic literature review to identify gaps in existing pharmacokinetic data, such as conflicting reports on this compound’s hepatic metabolism .

Q. What experimental designs are optimal for assessing this compound’s efficacy in neuropathic pain models?

Methodological Answer:

- Employ randomized controlled trials (RCTs) in animal models, ensuring blinding and stratification to minimize bias. For example:

- Group 1: this compound at ED50 dose (derived from prior dose-response studies).

- Group 2: Positive control (e.g., gabapentin) and placebo.

- Use von Frey filaments or hot-plate tests for quantitative pain threshold measurements. Validate results with immunohistochemical analysis of neural inflammation markers (e.g., TNF-α, IL-6) .

Q. How should researchers address variability in this compound’s bioavailability across different experimental models?

Methodological Answer:

- Standardize administration routes (e.g., intraperitoneal vs. intravenous) and control for variables like pH, solvent type (e.g., DMSO vs. saline), and animal strain/genetic background.

- Perform pharmacokinetic compartment modeling to quantify absorption/distribution differences. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to analyze inter-group variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s cardiotoxicity be resolved in preclinical studies?

Methodological Answer:

- Conduct meta-analysis of existing studies to identify confounding factors (e.g., dosage ranges, species-specific CYP450 enzyme activity).

- Design dose-escalation studies with real-time cardiac monitoring (e.g., ECG for QT interval prolongation) and correlate findings with histopathological assessments of myocardial tissue .

- Use Bayesian statistical models to weigh evidence quality, prioritizing studies with rigorous blinding and sample size justification .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in neurodegenerative disease models?

Methodological Answer:

- Explore nanoparticle encapsulation or prodrug formulations to enhance BBB permeability. Validate using:

- In vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes).

- LC-MS/MS for quantifying this compound concentrations in cerebrospinal fluid .

- Compare outcomes with molecular dynamics simulations of this compound’s interaction with BBB transporters (e.g., P-glycoprotein) .

Q. How can researchers integrate omics data to elucidate this compound’s mechanism of action?

Methodological Answer:

- Perform transcriptomic profiling (RNA-seq) on treated vs. untreated tissues to identify differentially expressed genes (e.g., ion channels, neurotransmitter receptors).

- Validate findings with proteomic analysis (e.g., Western blot, SILAC) and pathway enrichment tools (e.g., DAVID, KEGG). Use network pharmacology to map this compound’s polypharmacology .

Methodological Guidance

Q. What criteria ensure reproducibility in this compound synthesis protocols?

- Document reagent purity (e.g., ≥99% by HPLC), reaction conditions (temperature, solvent ratios), and purification steps (e.g., column chromatography gradients).

- Share raw spectral data (NMR, IR) and chromatograms in supplementary materials for peer validation .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

- Use survival analysis (Kaplan-Meier curves) and periodic histopathology. Include interim analyses to adjust dosing regimens based on emerging toxicity signals (e.g., liver enzyme elevations) .

Q. What ethical frameworks apply to human-derived data in this compound research?

- Adhere to Declaration of Helsinki principles for informed consent and data anonymization. For retrospective studies, ensure institutional review board (IRB) approval for secondary data use .

Data Management & Reporting

- Primary data : Store raw datasets (e.g., electrophysiology traces, chromatograms) in FAIR-compliant repositories (e.g., Zenodo, Figshare) with unique DOIs .

- Statistical reporting : Provide exact p-values, confidence intervals, and effect sizes (e.g., Cohen’s d) rather than binary "significant/not significant" claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.